molecular formula C18H21N3O2 B2609706 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde CAS No. 861207-96-7

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde

Cat. No.: B2609706
CAS No.: 861207-96-7
M. Wt: 311.385
InChI Key: QWIYHMGSPYJHAD-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a benzyl group and a methoxypyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurodegenerative diseases and other therapeutic areas.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

Benzylpiperidine derivatives can act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Safety and Hazards

The safety and hazards associated with benzylpiperidine derivatives can vary based on the specific compound. Some compounds may be harmful if swallowed and can cause skin and eye irritation .

Future Directions

Benzylpiperidine derivatives have potential applications in various fields of research and industry. They have been studied extensively for their potential use in drug design and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Methoxypyrimidine Moiety: The methoxypyrimidine moiety is synthesized separately and then coupled with the benzylpiperidine intermediate through a condensation reaction.

    Final Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carboxylic acid.

    Reduction: 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analog that lacks the methoxypyrimidine moiety.

    6-Methoxypyrimidine-5-carbaldehyde: Lacks the piperidine ring and benzyl group.

    4-(4-Benzylpiperidin-1-yl)pyrimidine: Similar structure but without the methoxy group.

Uniqueness

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is unique due to its combination of a piperidine ring, benzyl group, and methoxypyrimidine moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18-16(12-22)17(19-13-20-18)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIYHMGSPYJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1C=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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